molecular formula C24H33N3O4 B2390350 N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)oxalamide CAS No. 1234791-60-6

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)oxalamide

Cat. No.: B2390350
CAS No.: 1234791-60-6
M. Wt: 427.545
InChI Key: UABKKOQAWXLNRL-UHFFFAOYSA-N
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Description

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)oxalamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a cyclohexene ring, a piperidine ring, and an oxalamide group, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)oxalamide typically involves multiple steps:

    Formation of the cyclohexene derivative: This can be achieved through the hydrogenation of cyclohexene.

    Synthesis of the piperidine derivative: This involves the reaction of piperidine with phenoxyacetyl chloride to form the phenoxyacetyl piperidine derivative.

    Coupling reaction: The final step involves the coupling of the cyclohexene derivative with the phenoxyacetyl piperidine derivative using oxalyl chloride to form the oxalamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as halogens, acids, or bases depending on the type of substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or alcohols, while reduction could produce amines or hydrocarbons.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Medicine: Could be explored for its pharmacological properties, such as binding to specific receptors or enzymes.

    Industry: May be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)oxalamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression.

Comparison with Similar Compounds

Similar Compounds

  • N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)carbamate
  • N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)urea

Uniqueness

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)oxalamide is unique due to its oxalamide linkage, which can impart different chemical and biological properties compared to similar compounds with carbamate or urea linkages. This uniqueness can be leveraged in various applications, making it a compound of interest for further research and development.

Properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-N'-[[1-(2-phenoxyacetyl)piperidin-4-yl]methyl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H33N3O4/c28-22(18-31-21-9-5-2-6-10-21)27-15-12-20(13-16-27)17-26-24(30)23(29)25-14-11-19-7-3-1-4-8-19/h2,5-7,9-10,20H,1,3-4,8,11-18H2,(H,25,29)(H,26,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UABKKOQAWXLNRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC(=O)C(=O)NCC2CCN(CC2)C(=O)COC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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